molecular formula C19H17N5O5S2 B588052 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide CAS No. 1795138-17-8

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide

Cat. No.: B588052
CAS No.: 1795138-17-8
M. Wt: 463.519
InChI Key: BQFCRZZSQUMLRS-SOUMXSKZSA-N
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Preparation Methods

The synthesis of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves several steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity. The compound is typically stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(5-Nitro-2-thiophene)acrylic Acid-d4 Sulfadimidine Amide can be compared with other similar compounds, such as:

    3-(5-Nitro-2-thiophene)acrylic Acid: The non-deuterated version of the compound, which lacks the stable isotope labeling.

    Sulfadimidine: A sulfonamide antibiotic used to treat bacterial infections.

    Acrylic Acid: A simple carboxylic acid used in the production of polymers and other chemicals.

The uniqueness of this compound lies in its stable isotope labeling, which allows for more precise and accurate studies in various research applications .

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)/b9-5+/i3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFCRZZSQUMLRS-SOUMXSKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC(=CC(=N3)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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